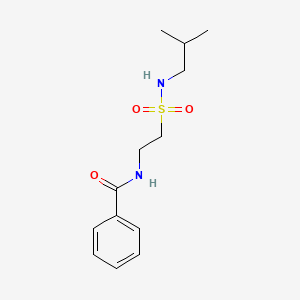

N-(2-(N-isobutylsulfamoyl)ethyl)benzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-[2-(2-methylpropylsulfamoyl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-11(2)10-15-19(17,18)9-8-14-13(16)12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIHKEBRSAFODT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of N-(2-(N-isobutylsulfamoyl)ethyl)benzamide

A retrosynthetic analysis of this compound provides a logical approach to its synthesis by breaking down the target molecule into simpler, commercially available precursors. The primary disconnections are identified at the amide and sulfonamide bonds, which are the most feasible linkages to form in a synthetic sequence.

The most logical disconnection is at the amide bond (C-N bond of the benzamide (B126) group). This bond can be formed through the acylation of an amine. This leads to two key synthons: a benzoyl cation equivalent, such as benzoyl chloride, and an aminoethylsulfonamide intermediate.

A subsequent disconnection of the sulfonamide bond (S-N bond) in the aminoethylsulfonamide intermediate reveals an N-isobutylamino group and an electrophilic sulfonyl group attached to the ethylamine (B1201723). This suggests a reaction between isobutylamine (B53898) and a sulfonyl chloride derivative of ethylamine.

Finally, the ethylamine backbone bearing the sulfonyl chloride can be traced back to a protected aminoethanesulfonyl chloride or a related precursor. This multi-step retrosynthetic pathway is illustrated below:

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnection 1 (Amide bond): Leads to Benzoyl Chloride and N-(2-aminoethyl)-N-isobutylsulfonamide.

Disconnection 2 (Sulfonamide bond): Leads to Isobutylamine and 2-Aminoethanesulfonyl chloride.

Precursors: Benzoic acid (or its derivatives), 2-aminoethanesulfonic acid (taurine), and isobutylamine.

Synthesis of the Benzamide Moiety and its Precursors

The benzamide moiety is a crucial component of the target molecule. Its synthesis typically involves the formation of an amide bond between a carboxylic acid derivative and an amine.

Acylation Strategies for Benzamide Formation

The most common and efficient method for forming the benzamide linkage is the reaction of a benzoyl halide, typically benzoyl chloride, with a primary amine. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. slideshare.netpearson.com

The general reaction is as follows:

C₆H₅COCl + R-NH₂ → C₆H₅CONH-R + HCl

In the context of synthesizing this compound, the amine precursor would be N-(2-aminoethyl)-N-isobutylsulfonamide. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.gov

Alternative methods for amide bond formation include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with benzoic acid. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine.

| Acylation Method | Reagents | Advantages | Disadvantages |

| Acyl Halide | Benzoyl chloride, Amine, Base (e.g., pyridine) | High reactivity, generally good yields. atamanchemicals.com | Generates HCl, may not be suitable for sensitive substrates. |

| Carbodiimide (B86325) Coupling | Benzoic acid, Amine, DCC or EDC | Milder conditions, suitable for sensitive substrates. | Can form urea (B33335) byproducts that may be difficult to remove. |

| Anhydride (B1165640) Method | Benzoic anhydride, Amine | Good reactivity. | Less reactive than acyl chlorides. |

Modifications and Substitutions on the Benzoyl Ring

The benzoyl ring can be modified to introduce various substituents, which can influence the properties of the final compound. These modifications are typically introduced on the benzoic acid or benzoyl chloride precursor before the acylation step. Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be employed to functionalize the aromatic ring. frontiersin.org For instance, a nitro group can be introduced and subsequently reduced to an amino group, allowing for further derivatization. nih.gov

Synthesis of the Sulfamoyl Moiety and its Precursors

The synthesis of the N-isobutylsulfamoyl ethyl portion of the molecule requires the formation of a sulfonamide and the incorporation of the ethyl linker.

Formation of N-isobutylsulfamoyl functionality

The N-isobutylsulfamoyl group is typically formed by the reaction of a sulfonyl chloride with isobutylamine. The key intermediate is a sulfamoyl chloride, which can be prepared through various methods. One common approach involves the reaction of an amine with sulfuryl chloride (SO₂Cl₂).

For the synthesis of the target molecule, a more direct approach involves reacting a protected 2-aminoethanesulfonyl chloride with isobutylamine. The amino group on the ethyl linker needs to be protected, for instance as a phthalimide (B116566), to prevent self-reaction. nih.gov

The general reaction for sulfonamide formation is:

R-SO₂Cl + R'-NH₂ → R-SO₂NH-R' + HCl

In this specific synthesis, the reaction would be between 2-(phthalimido)ethanesulfonyl chloride and isobutylamine, followed by deprotection of the phthalimide group to reveal the primary amine for the subsequent benzoylation step. nih.gov

| Method for Sulfonamide Formation | Precursors | Reaction Conditions | Key Considerations |

| From Sulfonyl Chloride | 2-(Phthalimido)ethanesulfonyl chloride, Isobutylamine | Aprotic solvent (e.g., dichloromethane), Base (e.g., triethylamine) | The amino group of the ethyl linker must be protected. nih.gov |

| From Sulfonic Acid | 2-Aminoethanesulfonic acid (Taurine) | Conversion to sulfonyl chloride using PCl₅ or SOCl₂ | Requires harsh reagents for the conversion of sulfonic acid to sulfonyl chloride. |

Introduction of the Ethyl Linker

The ethyl linker is typically introduced using a bifunctional starting material that contains both the ethyl group and the necessary functionalities for forming the amide and sulfonamide bonds. 2-Aminoethanesulfonic acid (taurine) is a common and readily available precursor for this purpose. nih.gov

The synthesis of the sulfamoyl moiety precursor can start from taurine (B1682933). The amino group of taurine is first protected, for example, by reacting it with phthalic anhydride to form 2-phthalimidoethanesulfonic acid. This intermediate is then converted to the corresponding sulfonyl chloride, 2-phthalimidoethanesulfonyl chloride, using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.gov

The resulting 2-phthalimidoethanesulfonyl chloride can then be reacted with isobutylamine to form N-isobutyl-2-phthalimidoethanesulfonamide. The final step before the benzoylation is the removal of the phthalimide protecting group, typically by hydrazinolysis with hydrazine (B178648) hydrate, to yield N-(2-aminoethyl)-N-isobutylsulfonamide. nih.gov

Coupling Strategies for this compound Assembly

Amide Bond Formation Techniques

The formation of the benzamide moiety in this compound is a critical step that can be achieved through several established methods. This transformation typically involves the coupling of a benzoic acid derivative with the primary amine of a 2-(N-isobutylsulfamoyl)ethan-1-amine intermediate.

One of the most common strategies in modern organic synthesis is the use of coupling reagents to facilitate the direct amidation of a carboxylic acid with an amine. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A variety of such reagents are available, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. researchgate.net For the synthesis of this compound, a selection of these reagents could be employed, as detailed in the table below.

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | DMF, DCM | Water-soluble urea byproduct, mild conditions. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, NMP | High reactivity, suitable for hindered substrates. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM, THF | Forms insoluble DCU byproduct, potent activator. |

| T3P (Propylphosphonic Anhydride) | Pyridine, Et3N | EtOAc, MeCN | High atom economy, broad functional group tolerance. |

Another robust method for amide bond formation is the conversion of benzoic acid to a more reactive acylating agent, such as an acyl chloride . Benzoyl chloride, for instance, can react directly with 2-(N-isobutylsulfamoyl)ethan-1-amine in the presence of a base (like triethylamine or pyridine) to afford the desired benzamide. This method is often high-yielding but may not be suitable for substrates with sensitive functional groups due to the generation of hydrochloric acid.

Direct thermal amidation of benzoic acid with the amine is also a possibility, though it typically requires high temperatures and may not be ideal for complex molecules. acs.org Microwave-assisted organic synthesis (MAOS) has emerged as a technique to accelerate this process, often leading to higher yields in shorter reaction times. benthamdirect.com

Sulfonamide Bond Formation Approaches

The sulfonamide linkage in this compound is conventionally formed by the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in In a plausible synthetic route, this would involve the reaction of an appropriately substituted sulfonyl chloride with isobutylamine. The most classical approach involves reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. ijarsct.co.incbijournal.com

For the synthesis of the target molecule, one could envision a pathway where a 2-(benzamido)ethane-1-sulfonyl chloride is reacted with isobutylamine. The choice of base is crucial in this reaction, with common options including pyridine, triethylamine, or aqueous sodium hydroxide (B78521) (in the Schotten-Baumann reaction). cbijournal.com

Recent advancements have introduced metal-free and catalytic methods for sulfonamide synthesis. researchgate.net For example, the oxidative coupling of thiols and amines provides a direct route to sulfonamides. rsc.org Another modern approach involves the use of sodium sulfinates as the sulfonyl source, which can react with amines under metal-free conditions. researchgate.net These newer methods offer milder reaction conditions and broader functional group tolerance compared to the classical sulfonyl chloride approach. rsc.orgresearchgate.net

Optimization of Synthetic Conditions and Process Chemistry Investigations

The efficiency and success of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters. These include the choice of catalytic system, the solvent, and considerations for scaling up the synthesis from a laboratory to a larger scale.

Catalytic Systems in this compound Synthesis

While many amide and sulfonamide formations can proceed without a catalyst, the use of catalytic systems can significantly improve reaction rates, yields, and selectivity.

For amide bond formation , boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines. acs.org Enzymatic catalysis is another emerging green alternative for amide synthesis, offering high selectivity and mild reaction conditions. unimi.it

In the realm of sulfonamide synthesis , transition metal catalysis has gained prominence. Copper and palladium-catalyzed reactions have been developed for the cross-coupling of sulfonyl sources with amines. nih.govthieme-connect.com For instance, copper-catalyzed coupling of boronic acids, a sulfur dioxide source like DABSO, and amines provides a direct route to sulfonamides. acs.org Photosensitized nickel catalysis has also been reported for the C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu The application of such catalytic systems could offer a more efficient and versatile route to this compound.

Solvent Effects and Reaction Selectivity

The choice of solvent can have a profound impact on the outcome of both amide and sulfonamide synthesis. The solvent's polarity, boiling point, and ability to solubilize reactants and intermediates are all critical factors.

In amide bond formation , polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) are commonly used, as they are good at dissolving the reactants and intermediates. researchgate.net The use of greener solvents is an area of active research, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) being explored as a more environmentally friendly alternative. mdpi.com

For sulfonamide synthesis , the solvent can influence the rate of the desired reaction versus side reactions, such as the hydrolysis of the sulfonyl chloride. uniba.it Dichloromethane and tetrahydrofuran (B95107) (THF) are frequently employed. cbijournal.com Recent studies have explored the use of deep eutectic solvents (DESs) as sustainable and reusable reaction media for sulfonamide synthesis. uniba.it The choice of solvent can be particularly important in achieving chemoselectivity when multiple reactive sites are present in the substrate.

| Reaction Type | Common Solvents | Potential Green Alternatives | Influence on Reaction |

| Amide Coupling | DMF, DCM, NMP | 2-MeTHF, Cyclopentyl methyl ether (CPME) | Solubilizes reactants, can influence reaction rate and side products. |

| Sulfonylation | DCM, THF, Pyridine | Deep Eutectic Solvents (DESs), Water | Affects solubility and reactivity of sulfonyl chloride, can impact hydrolysis. |

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a small laboratory scale to a larger, preparative scale introduces several challenges that need to be addressed.

Reagent Selection and Cost: The cost and availability of starting materials, reagents, and catalysts become more significant at a larger scale. For instance, while highly efficient coupling reagents like HATU are excellent for small-scale synthesis, their high cost may be prohibitive for large-scale production. researchgate.net

Reaction Conditions and Safety: Exothermic reactions need to be carefully controlled to prevent thermal runaways. The choice of solvent also has safety implications, with a preference for solvents with higher flash points and lower toxicity on a larger scale.

Work-up and Purification: The purification method must be scalable. While column chromatography is common in the lab, it is often impractical for large quantities. Crystallization, extraction, and filtration are more amenable to scale-up. The generation of byproducts, such as the urea from carbodiimide coupling agents, needs to be considered for ease of removal. researchgate.net

Waste Management: The environmental impact of the synthesis becomes a major consideration on a larger scale. The principles of green chemistry, such as atom economy and the use of less hazardous solvents, are crucial. researchgate.net For example, developing a one-pot synthesis or a catalytic process can significantly reduce waste generation. rsc.org

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Advanced 1D and 2D NMR Techniques

Detailed one-dimensional (¹H and ¹³C) and two-dimensional NMR data are fundamental for the unambiguous assignment of all proton and carbon signals in the molecule. Advanced techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be necessary to establish connectivity between adjacent protons, directly bonded proton-carbon pairs, long-range proton-carbon correlations, and through-space proton-proton proximities, respectively. Without these spectra, a complete and accurate structural assignment is unattainable.

Conformational Analysis via NMR Spectroscopic Data

Analysis of coupling constants (³JHH) from ¹H NMR spectra and the observation of through-space correlations in NOESY spectra are critical for elucidating the preferred conformation of the molecule in solution. This includes determining the torsional angles along the flexible ethyl and isobutyl chains and the rotational orientation around the amide and sulfonamide bonds. In the absence of this data, no credible discussion on the conformational preferences of N-(2-(N-isobutylsulfamoyl)ethyl)benzamide can be presented.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

HRMS data is essential to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. This experimental verification of the molecular formula is a primary step in the characterization of any compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) experiments are required to investigate the fragmentation pathways of the parent ion. By isolating and fragmenting the molecular ion, the resulting product ions provide crucial information about the compound's structure and the relative stability of its chemical bonds. This data is vital for confirming the connectivity of the benzamide (B126), ethyl, and N-isobutylsulfamoyl moieties.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectra are necessary to identify and confirm the presence of the key functional groups within the molecule. Characteristic vibrational frequencies for the N-H stretches of the amide and sulfonamide groups, the C=O stretch of the amide, and the asymmetric and symmetric S=O stretches of the sulfonamide group would provide direct evidence for the compound's structure.

The absence of any published experimental NMR, MS, IR, or Raman data for this compound makes it impossible to generate the requested scientific article. The creation of such an article would require the synthesis and comprehensive spectroscopic analysis of the compound to be performed and published within the scientific community. Until such research is made publicly available, a detailed and accurate discussion on the advanced structural characterization of this specific molecule cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the spectrum would be expected to be dominated by the absorptions of the benzamide chromophore. Typically, benzamide itself exhibits absorption bands in the UV region. The electronic transitions are generally π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The presence of the sulfamoyl and isobutyl groups are unlikely to cause a significant shift in the primary absorption bands as they are not in direct conjugation with the benzoyl system.

A hypothetical UV-Vis analysis would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance as a function of wavelength. The resulting spectrum would be analyzed to determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which relates to the probability of the electronic transition.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Ethanol | ~225 | Not Determined | π → π* (Benzoyl) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Crystal Growth Methodologies

To obtain single crystals of this compound suitable for X-ray diffraction, various crystallization techniques could be employed. A common method is slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. Solvents such as ethanol, methanol, acetone, or ethyl acetate, or mixtures thereof with less polar solvents like hexane (B92381) or toluene, could be explored. Another approach would be slow cooling of a hot, saturated solution. The choice of solvent is critical and is often determined empirically.

Elucidation of Intermolecular Interactions and Packing

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | To be determined by diffraction data |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined by diffraction data |

| Molecules per Unit Cell (Z) | To be determined by diffraction data |

Chiroptical Properties and Stereochemical Investigations (if applicable to chiral analogues)

This compound itself is an achiral molecule and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if a chiral center were introduced into the molecule, for instance, by modification of the isobutyl group or the ethyl linker, the resulting enantiomers would be optically active.

For such a hypothetical chiral analogue, chiroptical techniques would be essential for its stereochemical investigation. Optical rotation measurements using a polarimeter would determine the direction and magnitude of rotation of plane-polarized light. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide information about the stereochemistry of the chromophores and their environment within the molecule.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the molecular structure and properties of organic compounds. nih.govresearchgate.net DFT methods, such as B3LYP, are frequently used to determine the optimized geometry, vibrational frequencies, and electronic properties of molecules. mdpi.comresearchgate.net These calculations provide a static, gas-phase, or solvated-state view of the molecule's ground state.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations are used to determine several quantum chemical parameters that act as reactivity descriptors. mdpi.com A primary focus is on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. mdpi.comresearchgate.net A smaller gap suggests the molecule is more reactive.

Other calculated descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (σ). These parameters help in predicting the molecule's behavior in chemical reactions. For instance, in a study on the related compound 2-(N-allylsulfamoyl)-N-propylbenzamide, DFT calculations at the B3LYP/6–311G(d,p) level were used to determine these properties. mdpi.com

| Parameter | Definition | Illustrative Value (eV) for a Related Compound mdpi.com |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital; relates to electron-donating ability. | -6.9656 |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first unoccupied orbital; relates to electron-accepting ability. | -1.5828 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity. | 5.3828 |

| Ionization Potential (I) | Energy required to remove an electron (I ≈ -EHOMO). | 6.9656 |

| Electron Affinity (A) | Energy released when an electron is added (A ≈ -ELUMO). | 1.5828 |

| Electronegativity (χ) | Measure of the ability to attract electrons (χ = (I+A)/2). | 4.2742 |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I-A)/2). | 2.6914 |

This table presents illustrative data for the related compound 2-(N-allylsulfamoyl)-N-propylbenzamide to demonstrate typical values obtained from DFT calculations. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green represents areas of neutral potential.

For N-(2-(N-isobutylsulfamoyl)ethyl)benzamide, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the benzamide (B126) carbonyl group and the sulfamoyl group, identifying them as sites for hydrogen bond acceptance. mdpi.comresearchgate.net Conversely, the hydrogen atom attached to the sulfamoyl nitrogen would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. mdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on conformational changes and interactions with the environment, such as a solvent.

The presence of several single bonds in this compound allows for considerable conformational flexibility. Conformational analysis is crucial as the three-dimensional shape of a molecule dictates its biological activity. nih.govnih.gov MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov Key areas of flexibility would include the rotation around the C-C and C-N bonds of the ethyl chain and the C-N and C-C bonds of the isobutyl group. The orientation of the isobutyl group relative to the sulfamoyl moiety and the benzamide group relative to the ethyl chain would be critical aspects of its conformational landscape.

The conformation of a molecule can be significantly influenced by its environment. MD simulations are particularly useful for studying solvation effects by explicitly including solvent molecules (like water) in the simulation box. For a molecule with both polar (amide, sulfamoyl) and nonpolar (isobutyl, phenyl) groups, the solvent would play a key role in determining the preferred conformation. In an aqueous environment, the molecule would likely adopt conformations that maximize the exposure of its polar groups to water molecules to form hydrogen bonds, while the nonpolar groups might cluster to minimize contact with the solvent.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. researchgate.netnih.gov

For this compound, docking studies would involve placing the molecule into the binding site of a relevant protein target. The simulation would then explore various conformations and orientations of the ligand, scoring them based on a force field to estimate binding affinity (e.g., in kcal/mol). nih.gov The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.gov For example, the sulfamoyl and carbonyl oxygen atoms would be expected to act as hydrogen bond acceptors, while the N-H group could be a hydrogen bond donor. The phenyl and isobutyl groups could engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

| Protein Target (Illustrative) | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Type of Interaction (Illustrative) |

|---|---|---|---|

| Enzyme Active Site X | -8.2 | Arg120 | Hydrogen Bond with Sulfonyl Oxygen |

| Tyr210 | Hydrogen Bond with Carbonyl Oxygen | ||

| Leu150, Val180 | Hydrophobic Interaction with Phenyl/Isobutyl Group |

This table provides a hypothetical example of molecular docking results to illustrate the type of data generated.

Prediction of Binding Modes to Protein Targets (in silico)

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a protein target. nih.govresearchgate.net This technique allows researchers to visualize how compounds like this compound might fit into the active site of an enzyme or the binding pocket of a receptor. rjb.ro The process involves generating various conformations of the ligand and positioning them within the target's binding site, followed by a scoring function that estimates the binding affinity for each pose. plos.org

For benzamide and sulfonamide derivatives, docking studies have been instrumental in identifying key interactions with various protein targets, including enzymes like histone deacetylases (HDACs), carbonic anhydrases, and glucokinase. nih.govresearchgate.netrsc.org These studies often reveal critical hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. researchgate.net For instance, the benzamide moiety might interact with specific amino acid residues, while the sulfamoyl group could form hydrogen bonds with the protein backbone. nih.gov The isobutyl group, being hydrophobic, would likely occupy a lipophilic pocket within the binding site. nih.gov

Below is a representative table illustrating hypothetical docking results for benzamide analogues against a protein target, showcasing typical data generated from such studies.

| Compound Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Analogue A (Core Scaffold) | Enzyme X | -7.5 | Arg122, Tyr150, His205 |

| Analogue B (+ Isobutyl) | Enzyme X | -8.2 | Leu130, Phe210, Val125 |

| Analogue C (+ Benzamide) | Enzyme X | -8.9 | Tyr150, Gln180, Asn145 |

| Analogue D (Full Compound) | Enzyme X | -9.5 | Arg122, Leu130, Gln180 |

Analysis of Non-Covalent Interactions

Beyond simple docking poses, a detailed analysis of non-covalent interactions is crucial for a comprehensive understanding of molecular recognition. researchgate.net These interactions, which include hydrogen bonds, van der Waals forces, π-π stacking, and C-H···π interactions, are the primary drivers of ligand binding and stability. nih.gov Techniques such as Hirshfeld surface analysis are employed to visualize and quantify intermolecular interactions within a crystal structure. nih.govresearchgate.net This method maps the close contacts between molecules, providing a detailed picture of the forces holding the crystal lattice together. nih.gov

A summary of typical intermolecular contact contributions from a Hirshfeld surface analysis of a related sulfonamide compound is presented below.

| Interaction Type | Contribution (%) |

| H···H | 45.5 |

| O···H / H···O | 24.8 |

| C···H / H···C | 12.1 |

| N···H / H···N | 8.5 |

| Other | 9.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg By analyzing a dataset of analogues, QSAR can identify the physicochemical properties that are most influential for the desired activity. wu.ac.th

Development of Predictive Models for Molecular Descriptors

The first step in QSAR is the calculation of molecular descriptors for each compound in the series. ucsb.edu These descriptors quantify various aspects of a molecule's structure, including its topology, electronic properties (like HOMO/LUMO energies), hydrophobicity (LogP), and steric properties (molecular weight, volume). researchgate.net For sulfonamide and benzamide derivatives, a wide range of descriptors are calculated to capture the nuances of their structures. nih.govnih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a predictive model. jbclinpharm.orgnih.gov The goal is to create an equation that can accurately predict the biological activity of a compound based on its descriptor values. The robustness and predictive power of these models are rigorously validated using both internal (cross-validation) and external test sets. nih.govjbclinpharm.org

A hypothetical QSAR model equation for a series of benzamide analogues might look like this: pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.2 * (H-Bond Donors) + 3.5

The quality of such a model is assessed using statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). jbclinpharm.org

Identification of Key Structural Features for Modulating Activity

The primary benefit of a validated QSAR model is its ability to identify the key structural features that are either beneficial or detrimental to biological activity. openaccesspub.org By interpreting the QSAR equation and visualizing the results through contour maps (in 3D-QSAR methods like CoMFA and CoMSIA), researchers can understand how different substituents and functional groups influence potency. nih.gov

For sulfamoylbenzamide analogues, QSAR studies might reveal that:

Hydrophobicity: An optimal level of lipophilicity in the isobutyl region is crucial for activity. nih.gov

Electronic Effects: Electron-withdrawing or electron-donating groups on the benzamide ring can significantly alter binding affinity. researchgate.net

Steric Factors: The size and shape of substituents at specific positions can either enhance or diminish activity due to steric clashes or improved fitting within the binding site. nih.gov

These insights are invaluable for guiding the rational design of new, more potent analogues of this compound. nih.gov

Virtual Screening and De Novo Design Strategies for this compound Derivatives

Building on the knowledge gained from docking and QSAR studies, computational chemists can employ more advanced strategies to discover novel derivatives.

Virtual screening involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This can be done through ligand-based approaches, which search for molecules similar to a known active compound, or structure-based approaches, which dock millions of compounds into the target's binding site. utrgv.edunih.gov For a scaffold like this compound, virtual screening of databases like ZINC could identify commercially available or synthetically accessible compounds with potentially improved activity. nih.govacs.org

De novo design, on the other hand, is a computational technique for designing novel molecules from scratch. scirp.org Algorithms piece together molecular fragments or atoms within the constraints of the target's binding site to generate entirely new chemical structures that are predicted to have high affinity. nih.govacs.org This approach can lead to the discovery of unique and patentable derivatives of the this compound scaffold with optimized properties. scirp.org Both virtual screening and de novo design accelerate the drug discovery process by focusing laboratory efforts on the most promising candidates. researchgate.net

Mechanistic Investigations at the Molecular and Sub Cellular Levels

Enzyme Inhibition and Activation Studies (in vitro biochemistry)

To understand the interaction of N-(2-(N-isobutylsulfamoyl)ethyl)benzamide with enzymes, a series of in vitro biochemical assays would be required. These studies are crucial for determining whether the compound acts as an inhibitor or an activator of specific enzymes and for characterizing the nature of this interaction.

Enzyme kinetic studies are fundamental to characterizing the mechanism of an inhibitor. khanacademy.org By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor, the mode of inhibition can be determined. nih.gov For instance, competitive inhibitors typically increase the Michaelis constant (K) without affecting the maximum velocity (V), while noncompetitive inhibitors decrease V* without changing K*. khanacademy.org Mixed and uncompetitive inhibitors affect these parameters differently. khanacademy.org The data from these experiments would be used to generate Michaelis-Menten and Lineweaver-Burk plots to visualize the inhibitory effects.

Table 1: Hypothetical Enzyme Inhibition Kinetic Data

| Inhibitor Concentration (µM) | Substrate Concentration (mM) | Initial Velocity (V₀) (µmol/min) | Inhibition Type | Kᵢ (µM) |

|---|---|---|---|---|

| 0 | 0.1 | 5.0 | N/A | N/A |

| 0 | 0.2 | 8.3 | ||

| 0 | 0.5 | 12.5 | ||

| 0 | 1.0 | 16.7 | ||

| 0 | 2.0 | 20.0 | ||

| 10 | 0.1 | 2.9 | Competitive | 5.2 |

| 10 | 0.2 | 5.0 | ||

| 10 | 0.5 | 9.1 | ||

| 10 | 1.0 | 13.3 | ||

| 10 | 2.0 | 16.7 |

This table presents hypothetical data for illustrative purposes, as no specific experimental results for this compound have been found.

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for directly measuring the binding affinity between a compound and its target protein. nicoyalife.comreichertspr.com ITC measures the heat released or absorbed during a binding event to determine the binding affinity (K), enthalpy (ΔH), and entropy (ΔS) of the interaction. nicoyalife.com SPR, a label-free technique, monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time, providing kinetic data on association (kₐ) and dissociation (k) rates, from which the dissociation constant (K*) can be calculated. reichertspr.comxantec.com

Protein-Ligand Interaction Profiling

Identifying the specific molecular targets of this compound is a critical step in understanding its biological effects.

Chemical proteomics is a powerful approach for identifying the protein targets and off-targets of a small molecule. nih.govchomixbio.com Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate, can be employed. nih.gov The captured proteins are then identified using mass spectrometry. researchgate.net This unbiased approach can reveal both the intended targets and any unintended off-targets, which is crucial for understanding the compound's full biological activity and potential for side effects. researchgate.netnih.gov

Once a target protein is identified, computational methods like molecular docking and molecular dynamics simulations can be used to predict and analyze the binding mode of this compound. nih.gov These in silico studies can provide insights into the specific amino acid residues involved in the interaction and the types of non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netnih.gov This information is vital for understanding the basis of the compound's binding affinity and selectivity for its target.

Modulation of Cellular Pathways and Signaling Cascades (in vitro, non-clinical endpoints)

To investigate the downstream cellular effects of this compound's interaction with its target(s), a variety of in vitro cellular assays would be necessary. For example, if the compound inhibits a specific kinase, downstream effects on protein phosphorylation can be measured using techniques like Western blotting or phospho-proteomics. Changes in gene expression resulting from the modulation of a signaling pathway can be assessed using quantitative PCR (qPCR) or RNA sequencing (RNA-seq). Such studies help to connect the molecular-level interaction to a functional cellular response.

Cell-Based Assays for Pathway Analysis (e.g., western blot for protein expression, reporter gene assays)

Western blotting is a key technique to investigate changes in protein expression within a cell after treatment with a compound like this compound. This method would allow for the quantification of proteins involved in specific signaling pathways that might be affected by the compound. For instance, if the compound is hypothesized to affect cell cycle regulation, western blotting could be used to measure the levels of cyclins and cyclin-dependent kinases.

Reporter gene assays are another powerful tool for dissecting the mechanism of action. In these assays, the regulatory sequence of a gene of interest is linked to a reporter gene (e.g., luciferase or green fluorescent protein). If this compound activates or inhibits a particular signaling pathway, it would lead to a measurable change in the expression of the reporter gene, providing insights into the transcriptional pathways it modulates.

Phenotypic Screening in Model Cell Systems (e.g., anti-proliferative activity in specific cell lines, apoptosis induction pathways)

Phenotypic screening involves testing a compound across a variety of cell lines to identify its effects on cellular behavior. A crucial aspect of this screening is to assess the anti-proliferative activity of this compound in a panel of cancer cell lines. This would help identify if the compound has potential as an anti-cancer agent and which cancer types might be most susceptible.

Should anti-proliferative activity be observed, further investigation into the mechanism of cell death is warranted. Assays to detect apoptosis, or programmed cell death, would be employed. These could include techniques like Annexin V staining to identify apoptotic cells and assays to measure the activity of caspases, which are key enzymes in the apoptotic cascade. For example, studies on other N-substituted benzamides have demonstrated the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspase-9. nih.gov Similar investigations would be necessary to determine if this compound acts through a comparable mechanism.

| Cell Line | Cancer Type | Putative Target Pathway |

| MCF-7 | Breast Cancer | Estrogen Receptor Signaling |

| A549 | Lung Cancer | EGFR Signaling |

| DU145 | Prostate Cancer | Androgen Receptor Signaling |

| HeLa | Cervical Cancer | HPV-related pathways |

Biophysical Characterization of Molecular Interactions (e.g., fluorescence anisotropy, thermal shift assays)

Understanding the direct molecular interactions of this compound with its protein targets is crucial for a complete mechanistic picture. Biophysical techniques are employed to characterize these binding events in a quantitative manner.

Fluorescence anisotropy is a technique used to measure the binding of a small molecule to a larger protein. If the compound of interest is fluorescent or can be labeled with a fluorescent probe, its rotation in solution will be slower when bound to a protein, leading to an increase in fluorescence anisotropy. This method can provide quantitative data on binding affinity (Kd).

Thermal shift assays, such as differential scanning fluorimetry, are another common method to confirm target engagement. This assay measures the change in the thermal stability of a protein upon ligand binding. If this compound binds to a specific protein, it will typically increase the protein's melting temperature (Tm), which can be detected by monitoring protein unfolding in the presence of a fluorescent dye.

| Technique | Principle | Information Gained |

| Fluorescence Anisotropy | Measures the change in rotational diffusion of a fluorescent molecule upon binding to a larger partner. | Binding affinity (Kd), stoichiometry of binding. |

| Thermal Shift Assay | Measures the change in the thermal denaturation temperature of a protein upon ligand binding. | Target engagement, relative binding affinity. |

Structure Activity Relationship Sar Studies and Rational Analogue Design

Systematic Exploration of Substituent Effects on the Benzamide (B126) Core

The nature and position of substituents on the benzamide's phenyl ring play a pivotal role in modulating biological activity. Research has demonstrated that both electronic and steric factors are key determinants of potency.

In studies on related benzamide structures, it has been observed that the potency is highly dependent on the substitution pattern. For instance, in a series of benzamide inhibitors targeting Mycobacterium tuberculosis QcrB, smaller, electron-rich substituents at the C-5 position were found to be the most active. acs.org Conversely, the introduction of electron-withdrawing groups, such as fluorine or a difluoromethyl group, was less tolerated and resulted in decreased activity. acs.org A small, lipophilic methyl group was shown to be more active than a bromine atom at the same position. acs.org

Further investigations into N-substituted benzamide derivatives as potential antitumor agents revealed that placing a chlorine atom or a nitro-group on the benzamide ring can significantly decrease anti-proliferative activity. nih.gov This suggests that strong electron-withdrawing groups on this core may be detrimental to the desired biological effect. The position of the substituent is also critical; for example, in some series, substitution at the 2-position with groups like chloro or methoxy (B1213986) has been shown to yield submicromolar antagonists for specific receptors. nih.gov

Table 1: Effect of Aromatic Ring Substituents on Benzamide Core Activity This table illustrates the general trends observed for substituent effects on the activity of benzamide-containing compounds, based on findings from related inhibitor series.

| Substituent (Position) | Electronic Effect | General Impact on Activity | Rationale / Observation |

| Methyl (C-5) | Electron-donating, Lipophilic | Increased Activity | Small, electron-rich groups are favored. acs.org |

| Methoxy (C-2) | Electron-donating | Increased Activity | Potent activity observed in specific receptor antagonists. nih.gov |

| Bromine (C-5) | Electron-withdrawing | Moderate Activity | Less potent than smaller, lipophilic groups. acs.org |

| Fluorine (C-5) | Electron-withdrawing | Decreased Activity | Electron-withdrawing groups are generally less tolerated. acs.org |

| Nitro (various) | Strongly Electron-withdrawing | Decreased Activity | Detrimental to anti-proliferative activity. nih.gov |

| Chlorine (various) | Electron-withdrawing | Decreased Activity | Detrimental to anti-proliferative activity. nih.gov |

The amide nitrogen of the benzamide group is another key point for structural modification. While the parent compound N-(2-(N-isobutylsulfamoyl)ethyl)benzamide has a substituted ethyl chain at this position, SAR studies often explore the impact of other groups to understand the spatial and electronic requirements of the target binding site.

In the development of papain-like protease (PLpro) inhibitors, the orientation of the amide bond was found to be crucial. When the benzamide group was inverted to the corresponding anilide, the compounds lost their activity, highlighting the importance of the carbonyl and N-H vector for binding interactions. nih.gov

Furthermore, derivatization of other groups attached to the benzamide can indirectly provide insight. For instance, adding an amino group to the benzamide ring was shown to increase inhibitory capacity in one series, but further derivatization of that amino group (e.g., to a sulfonamide or carbamate) generally had a negative effect on affinity. nih.gov This indicates that while a hydrogen bond donor/acceptor may be beneficial, bulky substituents can introduce steric hindrance or unfavorable electronic properties.

Modifications of the Sulfamoyl Group and its Influence on Molecular Properties

The N-isobutylsulfamoyl group is a significant contributor to the molecule's physicochemical properties, including its acidity, lipophilicity, and hydrogen-bonding capabilities.

Theoretical studies on alkylimino-substituted sulfonamides have shown that the length of the alkyl chain directly influences hydrophobicity, with the partition coefficient (log P) increasing with the number of carbon atoms. acs.org This suggests that replacing the isobutyl group with smaller alkyl chains (e.g., ethyl, propyl) would decrease lipophilicity, while larger or more complex groups would increase it. The strength of potential intramolecular hydrogen bonds, which can affect conformation and pKa, is also influenced by the alkyl chain length, with one study showing the interaction strength increasing from ethyl to butyl, and then decreasing with further elongation. acs.org

In SAR studies of sulfamoyl benzamidothiazoles, replacing an aromatic ring with non-polar aliphatic substituents of varying sizes (methyl, ethyl, propyl, iso-pentyl, tert-butyl) was explored, indicating that systematic variation of this hydrophobic moiety is a common strategy to probe for optimal interactions. nih.gov

Table 2: Predicted Influence of N-Alkyl Group Variation on Sulfamoyl Moiety Properties This table outlines the predicted changes in molecular properties when the N-isobutyl group is replaced with other alkyl substituents, based on general principles from related sulfonamides.

| N-Alkyl Substituent | Relative Size | Predicted Lipophilicity (log P) | Potential SAR Implication |

| Ethyl | Smaller | Lower | May improve aqueous solubility but reduce hydrophobic interactions. |

| n-Propyl | Smaller | Lower | Gradual probing of hydrophobic pocket size. |

| Isobutyl (Reference) | - | - | - |

| n-Butyl | Same (isomer) | Similar | Explores effect of branching on binding and conformation. |

| Isopentyl | Larger | Higher | May enhance binding in larger hydrophobic pockets. |

| Cyclohexyl | Larger, cyclic | Higher | Introduces conformational rigidity. |

The sulfonamide group itself is a cornerstone of many therapeutic agents, often acting as a bioisostere for carboxylic acids. nih.gov Its acidic N-H proton and the two sulfonyl oxygens are potent hydrogen bond donors and acceptors, respectively. The sulfonamide group is critical for anchoring the molecule to its biological target, often through interactions with key amino acid residues or metal ions. nih.gov

Investigation of the Ethyl Linker's Role in Spacing and Conformation

The ethyl linker connecting the benzamide and sulfamoyl moieties is not merely a spacer but plays a crucial role in defining the spatial relationship and conformational flexibility between these two key pharmacophores. The length, rigidity, and conformation of this linker determine whether the two ends of the molecule can adopt an optimal orientation to simultaneously engage their respective binding pockets on the target protein. nih.gov

In the design of inhibitors, flexible linkers like the ethyl or N-ethyl acetamide (B32628) chain can allow the terminal functional groups to adopt multiple conformations, enabling them to achieve favorable interactions within the binding site. nih.gov However, excessive flexibility can come at an entropic cost; upon binding, the molecule loses conformational freedom, which is energetically unfavorable. nih.gov Therefore, an optimal balance between flexibility and pre-organization is desired.

Studies on linker design show that even when the two interacting fragments of a molecule are optimally positioned, the strain and flexibility of the linker itself have a significant impact on binding affinity. nih.gov Modifying the linker—for example, by increasing or decreasing its length (e.g., from ethyl to propyl or methyl) or by introducing rigid elements (e.g., a cyclopropane (B1198618) ring or a double bond)—can be used to probe the optimal distance and geometry required for activity. An improperly sized or conformationally strained linker can prevent the key functional groups from achieving their ideal binding interactions, leading to a significant loss of potency.

Design Principles for Enhanced Selectivity and Potency (mechanistic, in vitro)

The rational design of analogues of this compound with enhanced selectivity and potency would be guided by a deep understanding of its biological target and mechanism of action. Key in vitro and mechanistic design principles would involve systematic modifications of its chemical structure to optimize interactions with the target protein while minimizing off-target effects.

A primary strategy involves modifying the core structural components: the benzamide group, the ethyl linker, the sulfonamide moiety, and the isobutyl group. For instance, substitutions on the phenyl ring of the benzamide could be explored to enhance binding affinity. Electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can modulate the electronic properties of the ring and influence hydrogen bonding or van der Waals interactions within the binding pocket.

Alterations to the isobutyl group on the sulfonamide could also be systematically investigated. Varying the alkyl chain length or introducing cyclic structures could probe the steric and hydrophobic constraints of the target's binding site. The goal would be to achieve a complementary fit that maximizes potency.

To improve selectivity, medicinal chemists would likely compare the structure of the intended target with that of closely related off-target proteins. By identifying subtle differences in the amino acid residues of their respective binding pockets, analogues could be designed to exploit these differences. For example, if an off-target protein has a bulkier amino acid at a key position, analogues with smaller substituents at the corresponding position might exhibit greater selectivity.

The following table outlines hypothetical modifications and their rationale for enhancing potency and selectivity, based on general medicinal chemistry principles.

| Structural Modification | Rationale for Enhanced Potency | Rationale for Enhanced Selectivity |

| Benzamide Phenyl Ring Substitution | Introduction of hydrogen bond donors/acceptors or hydrophobic groups to exploit specific interactions within the binding pocket. | Tailoring substituents to fit a unique sub-pocket in the target enzyme that is absent or different in off-target proteins. |

| Ethyl Linker Modification | Altering the length or rigidity of the linker to optimize the orientation of the benzamide and sulfonamide groups for binding. | Restricting conformational flexibility to favor a binding mode that is specific to the target protein. |

| Sulfonamide N-Alkyl Group Variation | Exploring different alkyl or aryl substituents to fill a hydrophobic pocket and increase binding affinity. | Designing substituents that sterically clash with the binding site of off-target proteins. |

| Replacement of the Benzamide or Sulfonamide Group | Isosteric replacement to improve metabolic stability or introduce new interaction points. | Utilizing bioisosteres that are recognized by the target but not by off-target proteins. |

Application of Fragment-Based and Scaffold-Hopping Approaches for Novel Analogues

Fragment-based drug discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel analogues with improved properties.

In a fragment-based approach for this compound, the molecule would be deconstructed into its constituent fragments: the benzamide, the ethylsulfamoyl, and the isobutyl moieties. Each fragment would be screened for weak binding to the target protein using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR). Once binding fragments are identified, they can be grown or linked together to generate more potent lead compounds. This approach allows for a more efficient exploration of chemical space and can lead to compounds with better ligand efficiency.

Scaffold hopping, on the other hand, aims to replace the central core of the molecule while retaining its key pharmacophoric features. For this compound, the benzamide-ethyl-sulfonamide core could be replaced with a different chemical scaffold that maintains the spatial arrangement of the key interacting groups. This can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic profiles. Computational methods are often employed to search virtual libraries for new scaffolds that match the pharmacophore model of the original compound.

The table below illustrates how these approaches could be applied to generate novel analogues of this compound.

| Approach | Strategy | Potential Outcome |

| Fragment-Based Growth | Identify a weakly binding benzamide fragment and systematically add substituents to grow it into an adjacent pocket of the binding site. | A more potent analogue with optimized interactions in a specific region of the target. |

| Fragment Linking | Discover two fragments that bind to adjacent sites on the target and connect them with a suitable linker to create a single high-affinity molecule. | A novel compound with a potentially different binding mode and improved potency. |

| Scaffold Hopping | Replace the benzamide core with a bioisosteric heterocycle (e.g., pyridine (B92270), pyrimidine) that maintains the key hydrogen bonding interactions. | A new chemical series with potentially improved solubility, metabolic stability, or patentability. |

| Scaffold Hopping | Substitute the sulfonamide group with another hydrogen bond accepting moiety, such as a reverse amide or a tetrazole, to explore different chemical space and potential for new interactions. | Analogues with altered electronic properties and potentially different off-target profiles. |

Advanced Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity, Identity, and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the pharmaceutical and chemical industries, offering high resolution, sensitivity, and reproducibility for the analysis of a wide array of compounds. For N-(2-(N-isobutylsulfamoyl)ethyl)benzamide, HPLC is an indispensable tool for determining purity, confirming identity, and quantifying the analyte in various samples.

Method Development for Complex Sample Matrices

The development of a robust HPLC method for this compound requires careful optimization of several key parameters to achieve the desired separation and detection characteristics, especially when dealing with complex sample matrices such as biological fluids or formulation excipients.

Column Selection: Reversed-phase HPLC is the most common approach for compounds with moderate polarity like this compound. A C18 (octadecylsilyl) stationary phase is a typical first choice due to its versatility and wide availability. The selection of a specific C18 column will depend on factors such as particle size, pore size, and surface area, which influence resolution, backpressure, and loading capacity.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water, buffer) and an organic modifier (e.g., acetonitrile (B52724), methanol). The ratio of these components is adjusted to control the retention time of the analyte. For this compound, a gradient elution, where the concentration of the organic modifier is increased over time, may be necessary to elute the compound with a good peak shape and to separate it from potential impurities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form.

Detection: The benzamide (B126) chromophore in this compound allows for straightforward detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) for the benzamide group is typically in the range of 230-280 nm. A photodiode array (PDA) detector can be particularly useful during method development to determine the optimal detection wavelength and to assess peak purity.

Sample Preparation: For complex matrices, sample preparation is a critical step to remove interfering substances and to concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be employed. The choice of the sample preparation method will depend on the nature of the matrix and the concentration of the analyte.

Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

| Parameter | Typical Conditions for Benzamide/Sulfonamide Analysis |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides a highly selective and sensitive analytical method for identification and quantification.

Derivatization Strategies for Volatility Enhancement

Direct analysis of this compound by GC-MS is challenging due to its relatively high molecular weight and the presence of polar functional groups (amide and sulfonamide), which result in low volatility and potential thermal degradation in the GC inlet. To overcome these limitations, derivatization is a crucial step to increase the volatility and thermal stability of the analyte.

Common derivatization strategies for compounds containing amine and amide functionalities include:

Silylation: This is one of the most common derivatization techniques, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The reaction is typically carried out in an aprotic solvent at elevated temperatures.

Acylation: This involves the introduction of an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). The resulting fluorinated derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) or by MS.

Alkylation: This strategy involves the replacement of active hydrogens with an alkyl group. For sulfonamides, methylation using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) can be effective. However, these reagents are hazardous and require careful handling.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without the formation of byproducts.

| Derivatization Agent | Target Functional Group | Typical Reaction Conditions | Resulting Derivative |

| BSTFA + 1% TMCS | -NH (Sulfonamide) | 70 °C for 30 min in Acetonitrile | Trimethylsilyl (TMS) derivative |

| TFAA | -NH (Sulfonamide) | 60 °C for 15 min in Ethyl Acetate | Trifluoroacetyl derivative |

| PFPA | -NH (Sulfonamide) | 75 °C for 20 min in Dichloromethane (B109758) | Pentafluoropropionyl derivative |

Quantitative Analysis in Research Samples

Once a suitable derivatization method has been established, GC-MS can be used for the quantitative analysis of this compound in various research samples. The use of a mass spectrometer as a detector provides high selectivity, allowing for the differentiation of the analyte from co-eluting matrix components.

For quantitative analysis, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode. In this mode, the instrument is set to monitor only a few characteristic ions of the derivatized analyte, which significantly improves the signal-to-noise ratio and, therefore, the sensitivity of the method. An internal standard, a structurally similar compound that is not present in the sample, should be used to correct for variations in sample preparation, derivatization, and injection volume. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the highly sensitive and selective quantification of drugs and other small molecules in complex biological matrices. bioanalysis-zone.com This technique combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry.

For the analysis of this compound, a reversed-phase HPLC method similar to that described in section 7.1.1 would be employed to separate the analyte from matrix components. The eluent from the HPLC column is then introduced into the mass spectrometer.

Ionization: Electrospray ionization (ESI) is the most common ionization technique for compounds of this type. ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in the positive ion mode or deprotonated molecules [M-H]- in the negative ion mode, with minimal fragmentation. For this compound, positive ion mode is likely to be more sensitive due to the presence of nitrogen atoms that can be readily protonated.

Tandem Mass Spectrometry (MS/MS): In a tandem mass spectrometer (e.g., a triple quadrupole), the protonated molecule (precursor ion) is selected in the first quadrupole, fragmented in the collision cell through collision-induced dissociation (CID), and then one or more specific fragment ions (product ions) are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, as only molecules that undergo the specific precursor-to-product ion transition are detected.

Method Validation and Application: A typical LC-MS/MS method for the quantification of a small molecule drug in a biological matrix like plasma would involve protein precipitation with acetonitrile, followed by dilution of the supernatant and direct injection onto the LC-MS/MS system. The method must be fully validated for parameters such as selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability. The high sensitivity of LC-MS/MS allows for the determination of very low concentrations of the analyte, which is often required in pharmacokinetic and metabolism studies.

| Parameter | Typical LC-MS/MS Conditions |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ |

| Product Ions | To be determined by infusion of a standard solution |

| Sample Preparation | Protein precipitation with acetonitrile |

Development of Robust LC-MS/MS Methods for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of pharmaceuticals in complex biological matrices. nih.gov The development of a robust LC-MS/MS method for "this compound" would involve meticulous optimization of chromatographic and mass spectrometric parameters to achieve high sensitivity, specificity, and throughput.

A typical method would employ a reversed-phase C18 column for chromatographic separation, with a mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small percentage of an acid (e.g., formic acid) to enhance protonation and improve peak shape. The mass spectrometer would be operated in positive electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for quantification. rsc.org The precursor ion would be the protonated molecule [M+H]+, and specific product ions would be selected after collision-induced dissociation (CID).

Table 1: Hypothetical Optimized LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ion 1 (m/z) | [Fragment 1] |

| Product Ion 2 (m/z) | [Fragment 2] |

| Collision Energy (eV) | Optimized for each transition |

Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects to ensure the reliability of the data. nih.gov

Metabolite Identification and Profiling (in vitro enzymatic metabolism studies)

Understanding the metabolic fate of "this compound" is essential. In vitro studies using liver microsomes or hepatocytes are commonly employed to identify potential metabolites. nih.govbioivt.com These systems contain a rich milieu of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. scispace.com

Following incubation of the parent compound with the biological matrix and necessary cofactors (e.g., NADPH), the resulting mixture is analyzed by high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, to detect and tentatively identify metabolites. diva-portal.org Common metabolic pathways for compounds containing benzamide and sulfonamide moieties include hydroxylation, N-dealkylation, and glucuronidation. nih.gov

Table 2: Potential Metabolites of this compound Identified in an In Vitro Metabolism Study

| Metabolite ID | Proposed Biotransformation | Molecular Formula | [M+H]+ (m/z) |

| M1 | Hydroxylation (aromatic ring) | C13H20N2O4S | [M+H+16]+ |

| M2 | Hydroxylation (isobutyl group) | C13H20N2O4S | [M+H+16]+ |

| M3 | N-dealkylation (isobutyl group) | C9H12N2O3S | [M-C4H8+H]+ |

| M4 | Glucuronidation of M1 | C19H28N2O10S | [M+H+176]+ |

| M5 | Amide hydrolysis | C6H13NO2S + C7H7NO | - |

The exact position of hydroxylation and the specific metabolites formed would require further structural elucidation, for instance, by comparing chromatographic retention times and fragmentation patterns with synthesized reference standards.

Capillary Electrophoresis (CE) and Related Separation Techniques

Capillary electrophoresis offers a high-efficiency separation alternative to HPLC, particularly for charged or polar compounds. usp.org For the analysis of "this compound," capillary zone electrophoresis (CZE) could be employed. researchgate.net In CZE, separation is based on the differences in the electrophoretic mobility of analytes in a buffer-filled capillary under the influence of an electric field.

For neutral compounds or to enhance separation selectivity, micellar electrokinetic chromatography (MEKC), a variant of CE, can be utilized. nih.gov In MEKC, a surfactant is added to the buffer above its critical micelle concentration, creating a pseudostationary phase that allows for partitioning-based separation.

Table 3: Exemplary Capillary Electrophoresis Conditions for the Analysis of this compound

| Parameter | CZE | MEKC |

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Phosphate buffer, pH 7.4 | 25 mM Borate buffer, pH 9.2, with 50 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 20 kV | -20 kV |

| Temperature | 25 °C | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV, 214 nm | UV, 214 nm |

The choice between CZE and MEKC would depend on the physicochemical properties of "this compound" and its potential metabolites. Coupling CE with mass spectrometry (CE-MS) could provide enhanced sensitivity and structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the concentration of a substance without the need for a chemically identical calibration standard. sciepub.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

For the quantitative analysis of "this compound," a specific, well-resolved proton (¹H) signal in its NMR spectrum would be chosen for integration. An internal standard of known purity and concentration would be added to the sample. By comparing the integral of the analyte's signal to that of the internal standard, the concentration of the analyte can be accurately calculated.

Table 4: Hypothetical ¹H-qNMR Parameters for the Quantification of this compound

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | DMSO-d6 |

| Internal Standard | Maleic Acid |

| Analyte Signal (ppm) | Aromatic proton signal (e.g., ~7.5-7.9 ppm) |

| Internal Standard Signal (ppm) | Olefinic proton signal (~6.2 ppm) |

| Relaxation Delay (D1) | 5 x T1 (longest relaxation time) |

| Number of Scans | 16 |

| Pulse Angle | 90° |

The accuracy and precision of qNMR make it a valuable tool for the certification of reference materials and for the orthogonal validation of other quantitative methods like LC-MS/MS. mdpi.com

Future Directions and Emerging Research Avenues for N 2 N Isobutylsulfamoyl Ethyl Benzamide

Exploration of N-(2-(N-isobutylsulfamoyl)ethyl)benzamide as a Probe in Chemical Biology